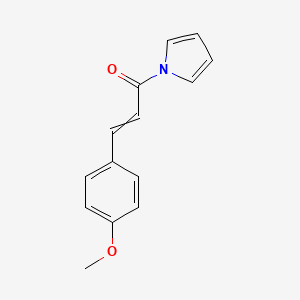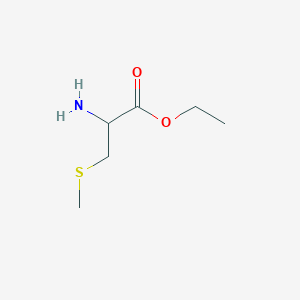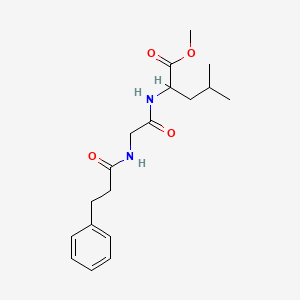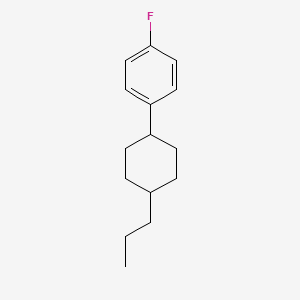
1-Fluoro-4-(trans-4-propylcyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid-crystal monomer It is a synthetic organic compound with a unique structure that includes a fluorine atom and a propylcyclohexyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-(trans-4-propylcyclohexyl)benzene typically involves the following steps:
Hydrogenation: A cyclohexenyl intermediate is hydrogenated in the presence of ethanol and palladium carbon catalyst at 50°C under hydrogen pressure of 0.3-0.5 MPa.
Refluxing: The resulting product is then refluxed with formic acid and toluene for 4 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Fluoro-4-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Fluoro-4-(trans-4-propylcyclohexyl)benzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of liquid crystal displays and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-(trans-4-propylcyclohexyl)benzene involves its interaction with molecular targets and pathways. The compound’s fluorine atom and propylcyclohexyl group contribute to its unique properties, allowing it to interact with specific receptors and enzymes. These interactions can lead to various biological effects, including changes in cell signaling and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole
Uniqueness
1-Fluoro-4-(trans-4-propylcyclohexyl)benzene is unique due to its specific combination of a fluorine atom and a propylcyclohexyl group attached to a benzene ring. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in liquid crystal technology and other advanced materials .
Propriétés
Numéro CAS |
76802-60-3 |
|---|---|
Formule moléculaire |
C15H21F |
Poids moléculaire |
220.32 g/mol |
Nom IUPAC |
1-fluoro-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C15H21F/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 |
Clé InChI |
GXMLXDAPXSEBBT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


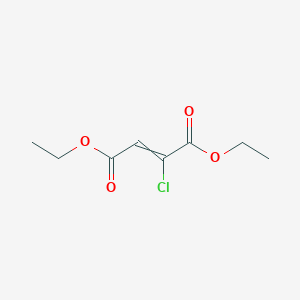
![1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane](/img/structure/B12442760.png)
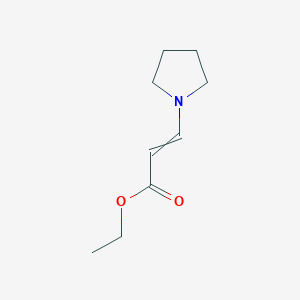
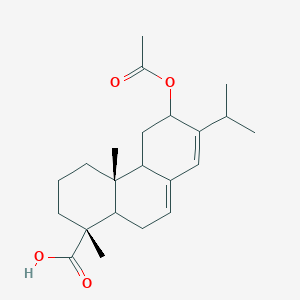

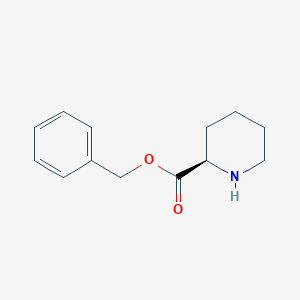
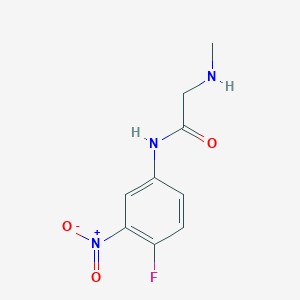

![1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442807.png)


